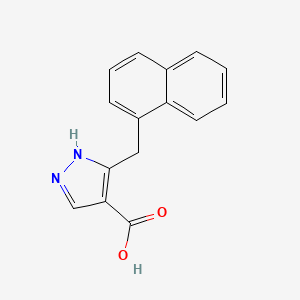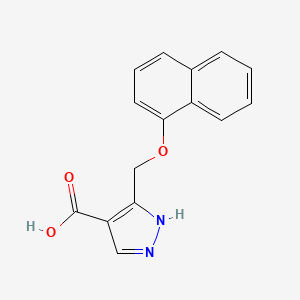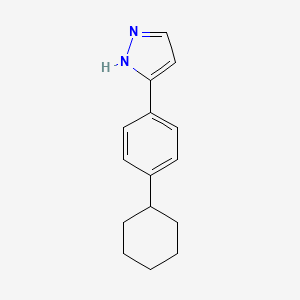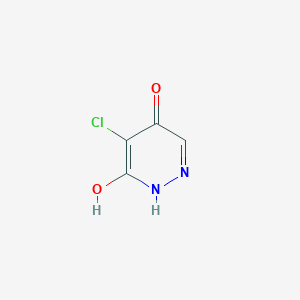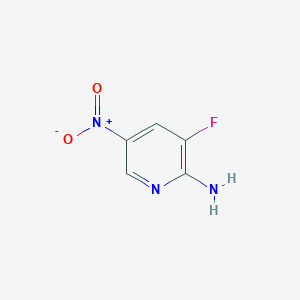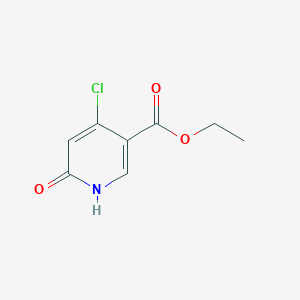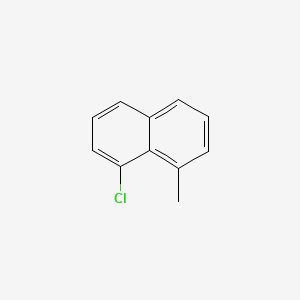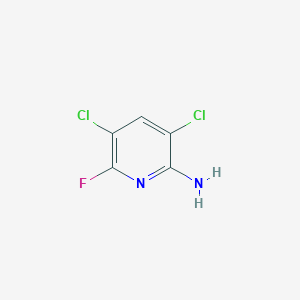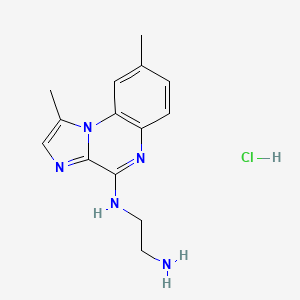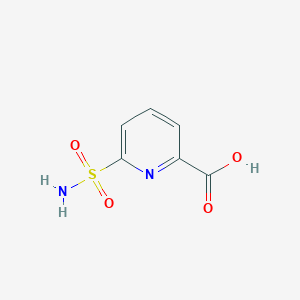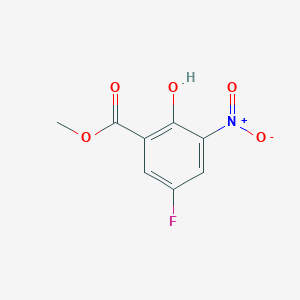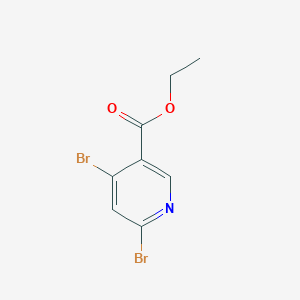
ethyl 4,6-dibromonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 4,6-dibromonicotinate is a brominated pyridine derivative with the molecular formula C8H7Br2NO2. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dibromopyridine-3-carboxylate typically involves the bromination of ethyl pyridine-3-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 4 and 6 positions of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of ethyl 4,6-dibromopyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions: ethyl 4,6-dibromonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to form ethyl 4,6-dihydropyridine-3-carboxylate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the compound into more complex derivatives, often using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of dihydropyridine derivatives.
Oxidation: Formation of pyridine N-oxides or other oxidized products.
科学研究应用
ethyl 4,6-dibromonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of ethyl 4,6-dibromopyridine-3-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activity. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
相似化合物的比较
ethyl 4,6-dibromonicotinate can be compared with other brominated pyridine derivatives, such as:
- Ethyl 3,5-dibromopyridine-4-carboxylate
- Ethyl 2,6-dibromopyridine-3-carboxylate
- Ethyl 4,6-dichloropyridine-3-carboxylate
Uniqueness:
- Selective Bromination: The selective bromination at the 4 and 6 positions provides unique reactivity patterns compared to other derivatives.
- Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
- Applications: Its use in diverse fields, from pharmaceuticals to agrochemicals, highlights its broad applicability.
属性
IUPAC Name |
ethyl 4,6-dibromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKXZZBGKWACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704823 |
Source


|
| Record name | Ethyl 4,6-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-75-3 |
Source


|
| Record name | Ethyl 4,6-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890905.png)
